molecular formula C5H10BrNO2S B2422391 3-Bromo-1-methanesulfonylpyrrolidine CAS No. 1536789-90-8

3-Bromo-1-methanesulfonylpyrrolidine

Cat. No.: B2422391
CAS No.: 1536789-90-8
M. Wt: 228.1
InChI Key: LYGYJYCVIOQGHV-UHFFFAOYSA-N
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Description

3-Bromo-1-methanesulfonylpyrrolidine is a chemical compound with the molecular formula C5H10BrNO2S and a molecular weight of 228.11 g/mol It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a pyrrolidine ring

Scientific Research Applications

3-Bromo-1-methanesulfonylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates with unique biological activities.

    Medicine: Research into the medicinal chemistry of this compound may lead to the discovery of new therapeutic agents. Its derivatives could exhibit properties such as antimicrobial, antiviral, or anticancer activities.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 3-Bromo-1-methanesulfonylpyrrolidine typically involves the bromination of 1-methanesulfonylpyrrolidine. One common method includes the reaction of 1-methanesulfonylpyrrolidine with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures . The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the pyrrolidine ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Bromo-1-methanesulfonylpyrrolidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine and methanesulfonyl groups.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methanesulfonylpyrrolidine depends on its specific application. In chemical reactions, the bromine atom and methanesulfonyl group act as reactive sites that facilitate various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

3-Bromo-1-methanesulfonylpyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-1-methylsulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGYJYCVIOQGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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